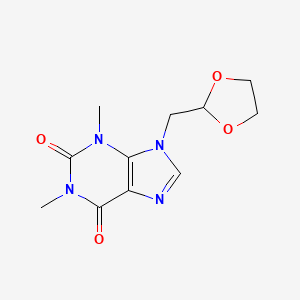
Agomelatine Impurity D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agomelatine Impurity D is a degradation product of Agomelatine, a novel antidepressant. Agomelatine is known for its unique pharmacological profile, acting as an agonist at melatonin receptors and an antagonist at serotonin receptors. The presence of impurities like this compound is crucial for understanding the stability and efficacy of the pharmaceutical product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Agomelatine Impurity D can be synthesized through the degradation of Agomelatine under specific conditions. One common method involves the use of acid-stress conditions. For instance, dissolving Agomelatine in methanol and refluxing with hydrochloric acid for an extended period can lead to the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves controlled degradation processes. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are often employed to separate and quantify the impurity .
Analyse Chemischer Reaktionen
Types of Reactions: Agomelatine Impurity D undergoes various chemical reactions, including:
Oxidation: The impurity can be oxidized under specific conditions, leading to further degradation products.
Reduction: Although less common, reduction reactions can also occur.
Substitution: The impurity can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Strong nucleophiles such as sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional degradation products, while substitution reactions can result in modified chemical structures .
Wissenschaftliche Forschungsanwendungen
Agomelatine Impurity D has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity and stability of Agomelatine.
Biology: Studied for its potential biological effects and interactions with cellular pathways.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of Agomelatine.
Wirkmechanismus
The mechanism of action of Agomelatine Impurity D is not as well-studied as Agomelatine itself. it is believed to interact with similar molecular targets, including melatonin and serotonin receptors. The impurity may modulate these pathways, leading to potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Agomelatine: The parent compound, known for its antidepressant properties.
Other Impurities: Agomelatine Impurity A, B, and C, which are also degradation products of Agomelatine.
Uniqueness: Agomelatine Impurity D is unique due to its specific degradation pathway and the conditions under which it forms. Its presence can significantly impact the stability and efficacy of Agomelatine, making it a critical impurity to monitor in pharmaceutical formulations .
Eigenschaften
CAS-Nummer |
63247-13-6 |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.35 |
Aussehen |
Solid Powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
7-methoxy-α-naphthol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


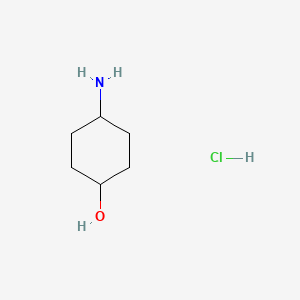
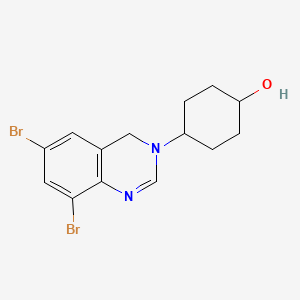
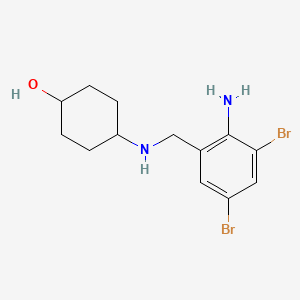
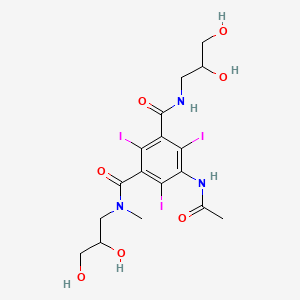
![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)
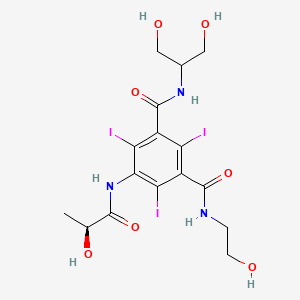

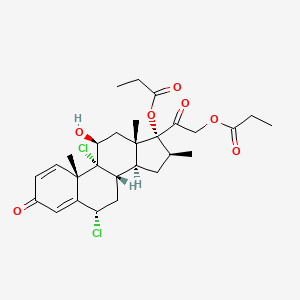
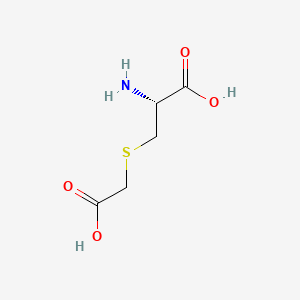
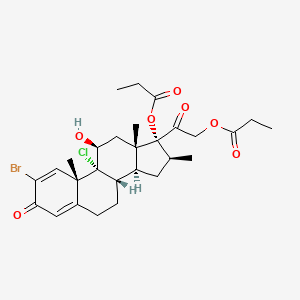
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)
